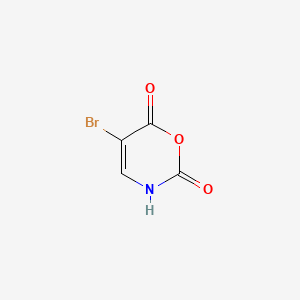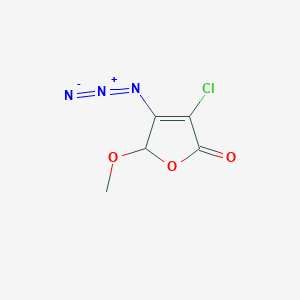
1,2,4-Tris(3-methylpentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tris(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 3-methylpentyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(3-methylpentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris(3-methylpentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) in sulfuric acid for sulfonation; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
Scientific Research Applications
1,2,4-Tris(3-methylpentyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(3-methylpentyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating effects of the alkyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Tris(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3-methylpentyl)benzene: Similar but with different substitution pattern on the benzene ring.
1,2,4-Tris(chloromethyl)benzene: Similar but with chloromethyl groups instead of 3-methylpentyl groups.
Uniqueness
1,2,4-Tris(3-methylpentyl)benzene is unique due to the specific arrangement of the 3-methylpentyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61064-07-1 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,2,4-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-14-17-23(15-11-20(5)8-2)24(18-22)16-12-21(6)9-3/h14,17-21H,7-13,15-16H2,1-6H3 |
InChI Key |
FVLJLWXOWUZRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1=CC(=C(C=C1)CCC(C)CC)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)

![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)



